Propyl 4-[(2-bromoacetyl)amino]benzoate

Medicinal Chemistry Chemical Biology Lead Optimization

The propyl ester variant (LogP 3.4) provides enhanced lipophilicity compared to methyl (LogP 2.6) or ethyl analogs, making it essential for hydrophobic binding pocket studies and cell-permeable activity-based probes. The electrophilic bromoacetyl warhead enables covalent modification of thiols for medicinal chemistry and chemical biology applications. Contact us for bulk procurement and custom synthesis.

Molecular Formula C12H14BrNO3
Molecular Weight 300.15 g/mol
CAS No. 349121-03-5
Cat. No. B3131121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 4-[(2-bromoacetyl)amino]benzoate
CAS349121-03-5
Molecular FormulaC12H14BrNO3
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=C(C=C1)NC(=O)CBr
InChIInChI=1S/C12H14BrNO3/c1-2-7-17-12(16)9-3-5-10(6-4-9)14-11(15)8-13/h3-6H,2,7-8H2,1H3,(H,14,15)
InChIKeyMXGBMQGAFWKRES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 4-[(2-bromoacetyl)amino]benzoate (349121-03-5): Procurement and Selection Guide


Propyl 4-[(2-bromoacetyl)amino]benzoate (CAS 349121-03-5) is a synthetic intermediate with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 g/mol . It is characterized by a propyl ester, a central benzamide core, and a terminal bromoacetyl group [1]. This compound is primarily employed in research settings as a versatile building block for medicinal chemistry and as an electrophilic probe in chemical biology, where its bromoacetyl moiety serves as a reactive handle for nucleophilic substitution or covalent modification of thiols .

Why Propyl 4-[(2-bromoacetyl)amino]benzoate Cannot Be Simply Substituted with Methyl or Ethyl Ester Analogs


Direct substitution of Propyl 4-[(2-bromoacetyl)amino]benzoate with its methyl or ethyl ester analogs is not recommended due to significant differences in lipophilicity and molecular weight that critically impact performance in chemical reactions and biological assays . While the reactive bromoacetyl warhead is conserved across these analogs, variations in the ester chain alter the molecule's physicochemical properties. Specifically, the propyl ester confers a higher calculated LogP of 3.4, compared to the methyl and ethyl counterparts . This increased hydrophobicity can substantially affect solubility profiles in aqueous or mixed solvent systems, membrane permeability in cell-based assays, and the compound's chromatographic behavior, making the propyl variant essential for applications where these specific physical properties are required .

Quantitative Evidence for Selecting Propyl 4-[(2-bromoacetyl)amino]benzoate over Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) Comparison

The propyl ester side chain of Propyl 4-[(2-bromoacetyl)amino]benzoate provides a higher lipophilicity compared to its shorter-chain analogs, as quantified by its calculated partition coefficient (XLogP3) of 3.4 . This value is significantly greater than the methyl ester analog (methyl 4-[(2-bromoacetyl)amino]benzoate) which has a calculated LogP of 2.6 [1]. This difference in lipophilicity is a key differentiator for applications where increased membrane permeability or altered solvent partitioning is required.

Medicinal Chemistry Chemical Biology Lead Optimization

Impact of Ester Chain Length on Molecular Weight and Compound Handling

The molecular weight of Propyl 4-[(2-bromoacetyl)amino]benzoate is 300.15 g/mol, which is higher than both the ethyl ester analog (MW 286.12 g/mol) and the methyl ester analog (MW 272.10 g/mol) [1]. This difference is a direct consequence of the increased alkyl chain length on the ester group. For researchers, this translates into different molar amounts when preparing solutions of equal mass, potentially impacting stoichiometric calculations and inventory management.

Synthetic Chemistry Analytical Chemistry Procurement

Defined Application Scenarios for Propyl 4-[(2-bromoacetyl)amino]benzoate (349121-03-5)


Medicinal Chemistry: Lead Optimization for Hydrophobic Binding Pockets

In medicinal chemistry campaigns where a target protein features a hydrophobic binding pocket, the propyl ester of Propyl 4-[(2-bromoacetyl)amino]benzoate can be strategically employed. The increased lipophilicity conferred by the propyl group (XLogP3 = 3.4) makes it a more suitable scaffold for exploring interactions within lipophilic sub-pockets compared to the more polar methyl (LogP = 2.6) or ethyl analogs [1].

Chemical Biology: Tuning Physicochemical Properties of Activity-Based Probes (ABPs)

This compound serves as a modular building block for synthesizing activity-based probes (ABPs). The quantitative difference in lipophilicity between the propyl, ethyl, and methyl esters provides researchers with a tool to fine-tune cell permeability and intracellular distribution . The propyl ester variant (ΔLogP > 0.8 vs. methyl) [1] may be specifically chosen to enhance cellular uptake in assays where the probe must cross lipid membranes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propyl 4-[(2-bromoacetyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.